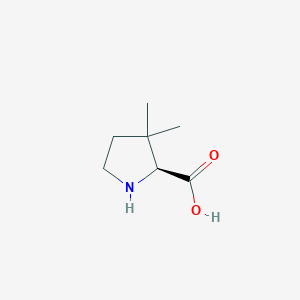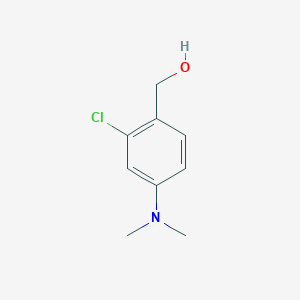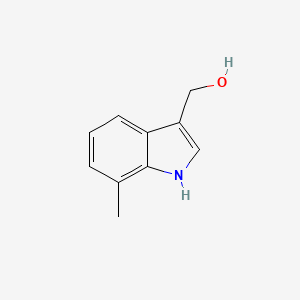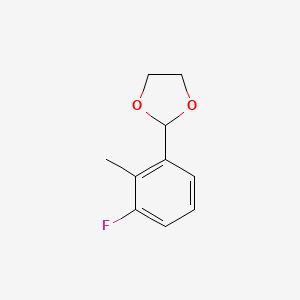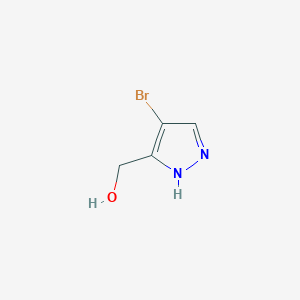
(4-Bromo-1H-pyrazol-3-yl)methanol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1H-pyrazol-3-yl)methanol, 95% (4-BPM) is an organic compound belonging to the class of pyrazole compounds. It is a colorless, crystalline solid with a molecular weight of 191.06 g/mol and a boiling point of 107.5 °C. 4-BPM is a versatile reagent used in a variety of laboratory experiments, including the synthesis of drugs, polymers, and other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds closely related to "(4-Bromo-1H-pyrazol-3-yl)methanol" has focused on their synthesis and structural characterization. For instance, studies have developed methods for synthesizing pyrazole derivatives and analyzed their structural aspects through crystallography. One study detailed the synthesis of a related compound by oxidation, highlighting the compound's structural angles and dihedral relations, which are crucial for understanding molecular interactions and properties (Fu-Rong Li et al., 2012).
Antimicrobial and Anticancer Activity
Another significant area of application for pyrazole derivatives includes antimicrobial and anticancer activities. Research has been conducted to synthesize new derivatives and test their effectiveness against various microbial strains and cancer cells. For example, a series of pyrazol-1-yl methanone derivatives were synthesized and found to exhibit promising antimicrobial activity, with some compounds showing activity comparable to standard drugs (Satyender Kumar et al., 2012). Additionally, novel pyrazole derivatives were evaluated for their anticancer activity, with certain compounds demonstrating higher activity than reference drugs (H. Hafez et al., 2016).
Catalytic and Chemical Reactions
Pyrazole compounds have also been explored for their role in catalytic processes and chemical reactions. A study on the reaction of similar compounds with nicotinic hydrazide in different solvents provides insights into the formation of pyrazole derivatives under various conditions, which is valuable for synthetic chemistry applications (Лариса А. Баева et al., 2020).
Coordination Polymers and Magnetic Properties
Additionally, pyrazole-based compounds have been used in the construction of coordination polymers, with studies examining their magnetic properties. For example, one research effort created 1D coordination polymers from pyrazolate units, leading to materials with interesting magnetic behaviors, such as long-range magnetic ordering and single-chain magnet properties (Caiming Liu et al., 2009).
Eco-friendly Synthesis Strategies
The eco-friendly synthesis of heterocyclic compounds, including those related to pyrazoles, is another area of interest. A study highlighted a strategy for synthesizing pyrazolic carboxylic α-amino esters, emphasizing the importance of sustainable methods in chemical synthesis (E. Mabrouk et al., 2020).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (4-bromo-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (4-bromo-1H-pyrazol-3-yl)methanol might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
(4-bromo-1H-pyrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZTUEUYKAOHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)


